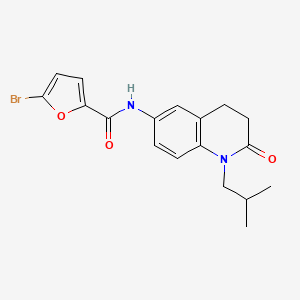

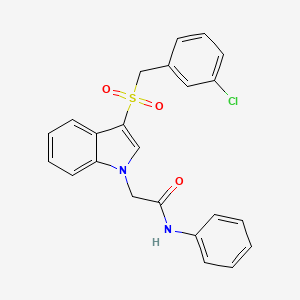

5-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the available starting materials and the desired yield and purity. Common reactions in the synthesis of similar compounds include nucleophilic substitutions, condensations, and cyclizations .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Key features to consider would include the planarity or non-planarity of the molecule, the presence of any chiral centers, and the conformation of the tetrahydroquinoline ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups and structural features. For example, the bromine atom might be susceptible to nucleophilic substitution, while the amide group could participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties .科学的研究の応用

Organic Synthesis and Catalysis

The compound’s unique structure makes it an interesting candidate for organic synthesis. Researchers have explored its potential as a building block in various reactions. One notable application is the catalytic protodeboronation of pinacol boronic esters . These esters are valuable intermediates in organic chemistry, and their functionalization is well-established. However, protodeboronation (the removal of the boron moiety) remains less explored. Recent studies have demonstrated that this compound can be used to achieve formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown . This reaction opens up new possibilities for accessing complex molecules.

Hydroboration and Homologation

The compound’s boronic ester functionality allows for hydroboration reactions, which are essential in synthetic chemistry. Hydroboration introduces boron atoms into organic molecules, enabling subsequent transformations. Researchers have used this compound in Matteson–CH2–homologation , a process that extends carbon chains. By coupling the homologated boronic esters with other reactions, scientists can access diverse chemical structures .

Total Synthesis of Natural Products

The compound has found applications in the total synthesis of natural products. For instance:

- (−)-Δ8-THC : Researchers applied the hydromethylation sequence to methoxy-protected (−)-Δ8-THC, a cannabinoid derivative .

Biological Activity and Drug Discovery

While specific studies on this compound’s biological activity are limited, its unique structure suggests potential interactions with biological targets. Researchers could explore its binding affinity, enzymatic inhibition, or other pharmacological properties. For example, indole derivatives (similar in structure) have shown anti-HIV-1 activity . Investigating this compound’s effects on relevant biological pathways could yield valuable insights.

Computational Chemistry and Molecular Modeling

Molecular docking studies could predict the compound’s binding affinity to specific protein targets. Researchers could explore its interactions with enzymes, receptors, or other biomolecules. Such computational investigations provide valuable data for drug design and optimization.

Safety and Hazards

特性

IUPAC Name |

5-bromo-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN2O3/c1-11(2)10-21-14-5-4-13(9-12(14)3-8-17(21)22)20-18(23)15-6-7-16(19)24-15/h4-7,9,11H,3,8,10H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPIIJAHOTDUONB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)butanamide](/img/structure/B2578205.png)

![5-isopropyl-7-(4-(2-morpholino-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2578206.png)

![2-Chloro-N-[(1-ethylpyrazol-4-yl)methyl]-N-(4-methylcyclohexyl)acetamide](/img/structure/B2578211.png)

![2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine](/img/structure/B2578212.png)

![N-(4-ethoxyphenyl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}urea](/img/structure/B2578213.png)

![3-(3,4-dimethylphenyl)-5-(2-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2578216.png)

![N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2578217.png)

![N-(4-fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide](/img/structure/B2578218.png)